

4-Fluoro-2-(trifluoromethyl)cinnamic acid molecular structure

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Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)cinnamic acid

Cat. No.: B3040843

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Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of **4-Fluoro-2-(trifluoromethyl)cinnamic acid**. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated organic compounds. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a validated synthesis protocol, and discusses its chemical reactivity and potential applications. By integrating data from authoritative sources with expert interpretation, this guide serves as a critical resource for understanding and applying this versatile chemical building block.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acids and their derivatives are a well-established class of organic compounds, recognized for their presence in natural products and their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability by modifying lipophilicity and electronic characteristics.^{[1][2]}

4-Fluoro-2-(trifluoromethyl)cinnamic acid is a bifunctional molecule that combines the structural features of a cinnamic acid with two distinct fluorine-containing substituents on the aromatic ring. This unique substitution pattern—a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position relative to the propenoic acid side chain—creates a molecule with distinct electronic and steric properties. Understanding the interplay of these features is crucial for leveraging its potential as a building block in advanced chemical synthesis. This guide offers a detailed examination of its molecular architecture, from fundamental properties to synthetic methodology and reactivity.

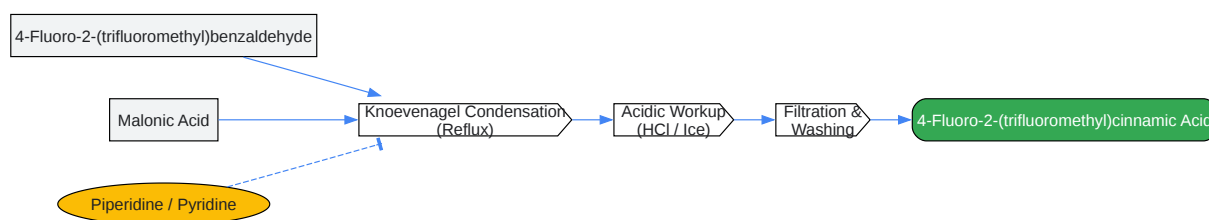
Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to any scientific investigation. The key identifiers and computed physicochemical properties for **4-Fluoro-2-(trifluoromethyl)cinnamic acid** are summarized below.

Identifier	Value	Source
IUPAC Name	(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid	[3]
CAS Number	243977-21-1; 280753-26-6	[4][5][6]
Molecular Formula	C ₁₀ H ₆ F ₄ O ₂	[3][4]
Molecular Weight	234.15 g/mol	[4][5]
Canonical SMILES	<chem>C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C(=O)O</chem>	[3]
InChIKey	OREHSCSLACWBTF-DUXPYHPUSA-N	[3]

Physicochemical Property	Value (Predicted/Experimental)	Source
Appearance	White to off-white solid/powder	[7]
Boiling Point	268.2 ± 35.0 °C (Predicted)	[4]
Density	1.438 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	4.19 ± 0.13 (Predicted)	[4]

The (E)-isomer designation in the IUPAC name indicates a trans configuration of the substituents across the alkene double bond, which is the thermodynamically more stable form.



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